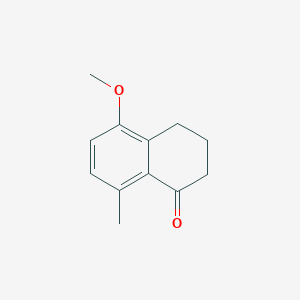

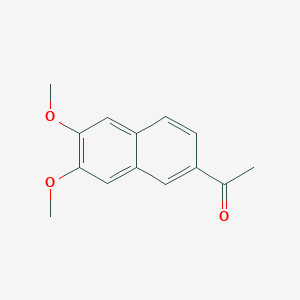

1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-8-methyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-8-methyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 5-MeO-DALT and belongs to the family of tryptamines. It was first synthesized in 2004 by David E. Nichols and his team at Purdue University. Since then, it has been used in several scientific studies, and its potential applications have been explored in detail.

Applications De Recherche Scientifique

Marine-Derived Fungal Compounds :

- A study identified new naphthalenones, including variants of 3,4-dihydro-2H-naphthalen-1-one, isolated from the marine-derived fungus Leptosphaerulina chartarum. These compounds were evaluated for their cytotoxicity and anti-inflammatory activity, with some showing moderate anti-inflammatory effects (Zhang et al., 2018).

Photochemical Reactions in Microreactor/Flow Systems :

- Research on the photo-Claisen-type rearrangement of aryl naphthylmethyl ethers, like 1-methoxycarbonyl-2-methylnaphthalene, in a microreactor/flow system showed enhanced efficiency and improved product selectivity, indicating potential applications in synthetic chemistry (Maeda et al., 2012).

Synthesis of Complex Compounds :

- The synthesis of 2,3,4,9-tetrahydro-9-(3-hydroxy-1,4-dioxo-1H-dihydro-naphthalen-2-yl)-8-methoxy-3,3-dimethyl-1H-xanthen-1-one demonstrated how naphthalene derivatives can be used to create complex molecular structures, suggesting their utility in organic synthesis (Yoshioka et al., 2015).

Antioxidant Properties :

- A study on new hydroquinone derivatives from an algicolous marine fungus Acremonium sp. discovered compounds, including 3,4-dihydro-1(2H)naphthalenone derivatives, with significant antioxidant activities (Abdel-Lateff et al., 2002).

Conversion of Chirality :

- Research on the conversion of C-centrochirality of a 3,4-dihydro-2H-1,1′-binaphthalen-1-ol to axial chirality of a 3,4-dihydro-1,1′-binaphthalene revealed potential applications in stereochemistry and chiral synthesis (Hattori et al., 2001).

Two-Photon Absorption in Photoresists :

- The use of 2-diazo-1(2H)-naphthalenone, a component of positive photoresists, demonstrated the potential of nonresonant two-photon absorption of NIR radiation in photolithographic processes (Urdabayev & Popik, 2004).

Propriétés

IUPAC Name |

5-methoxy-8-methyl-3,4-dihydro-2H-naphthalen-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-8-6-7-11(14-2)9-4-3-5-10(13)12(8)9/h6-7H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADPARVFTQANAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)CCCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50300320 |

Source

|

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-8-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50300320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53863-68-6 |

Source

|

| Record name | NSC135932 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-8-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50300320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

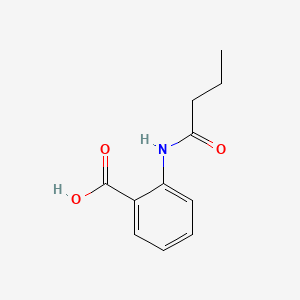

![2-[(4-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1346361.png)

![1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1346377.png)